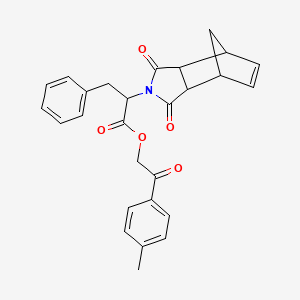![molecular formula C27H24N2O6 B11651881 1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[2-(benciloxi)fenil]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 1,3-benzodioxol-5-ilmetilo (llamémoslo Compuesto X para abreviar) es un compuesto orgánico complejo con la siguiente fórmula química:
C31H27N3O4S2
{_svg_1}. Pertenece a la clase de compuestos heterocíclicos y contiene un anillo benzodioxol fusionado con un anillo pirimidina.Métodos De Preparación
Rutas sintéticas: El Compuesto X se puede sintetizar a través de varias rutas. Un método común implica el acoplamiento de un intermedio que contiene benzodioxol con un derivado de pirimidina. Se han empleado reacciones de acoplamiento catalizadas por cobre seguidas de pasos de bromación . Los procedimientos sintéticos detallados son propietarios y pueden variar según el proceso industrial específico.
Producción industrial: La producción a escala industrial del Compuesto X generalmente implica una síntesis de varios pasos, purificación y aislamiento. Las condiciones exactas y los métodos de escalado son cuidadosamente protegidos por los fabricantes.
Análisis De Reacciones Químicas
El Compuesto X experimenta varias reacciones químicas:
Oxidación: Se puede oxidar en condiciones adecuadas.
Reducción: Las reacciones de reducción pueden producir diferentes intermediarios.
Sustitución: Los sustituyentes en el anillo benzodioxol se pueden modificar.
Condensación: Puede participar en reacciones de condensación.
Los reactivos comunes incluyen catalizadores de paladio, agentes bromadores y varias bases. Los principales productos formados durante estas reacciones dependen de las condiciones de reacción específicas.
Aplicaciones Científicas De Investigación
El Compuesto X tiene diversas aplicaciones:
Medicina: Exhibe una posible actividad antitumoral .
Química: Los investigadores exploran su reactividad y lo utilizan como un bloque de construcción.
Biología: Puede interactuar con objetivos celulares.
Industria: Sus derivados encuentran aplicaciones en la ciencia de los materiales.
Mecanismo De Acción
El mecanismo preciso mediante el cual el Compuesto X ejerce sus efectos sigue siendo un área activa de investigación. Probablemente involucra interacciones con objetivos moleculares específicos y vías de señalización.
Comparación Con Compuestos Similares
La singularidad del Compuesto X radica en su estructura benzodioxol-pirimidina fusionada. Los compuestos similares incluyen otros derivados de pirimidina, pero ninguno comparte esta combinación exacta.
Propiedades
Fórmula molecular |
C27H24N2O6 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-ylmethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H24N2O6/c1-17-24(26(30)33-15-19-11-12-22-23(13-19)35-16-34-22)25(29-27(31)28-17)20-9-5-6-10-21(20)32-14-18-7-3-2-4-8-18/h2-13,25H,14-16H2,1H3,(H2,28,29,31) |
Clave InChI |
FSQMGEVFZRRFOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)

acetate](/img/structure/B11651830.png)

![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651852.png)
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)
